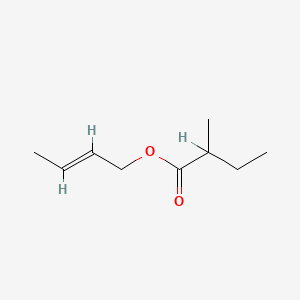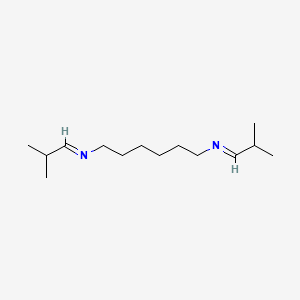![molecular formula C9H18MgO6 B12699390 (2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium CAS No. 97552-53-9](/img/structure/B12699390.png)
(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o’]magnesium is a chemical compound with the molecular formula C_8H_18MgO_6. This compound is known for its unique structure, which includes both ethoxyethanolato and ethoxyethyl hydrogen carbonato ligands coordinated to a central magnesium atom. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o’]magnesium typically involves the reaction of magnesium alkoxides with ethoxyethanol and ethoxyethyl carbonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of (2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o’]magnesium is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o’]magnesium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ethoxyethanolato and ethoxyethyl hydrogen carbonato ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o’]magnesium include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from the reactions of (2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o’]magnesium depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carbonates and oxides, while substitution reactions can produce a variety of substituted magnesium compounds.
Applications De Recherche Scientifique
(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o’]magnesium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, coatings, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o’]magnesium involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a Lewis acid, facilitating various catalytic processes. In biological systems, it may interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium ethoxide: Similar in structure but lacks the ethoxyethyl hydrogen carbonato ligand.
Magnesium carbonate: Contains carbonate ligands but does not have the ethoxyethanolato and ethoxyethyl hydrogen carbonato ligands.
Magnesium alkoxides: A broader class of compounds with various alkoxide ligands.
Uniqueness
(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o’]magnesium is unique due to its combination of ethoxyethanolato and ethoxyethyl hydrogen carbonato ligands, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other magnesium compounds may not be suitable.
Propriétés
Numéro CAS |
97552-53-9 |
|---|---|
Formule moléculaire |
C9H18MgO6 |
Poids moléculaire |
246.54 g/mol |
Nom IUPAC |
magnesium;2-ethoxyethanolate;2-ethoxyethyl carbonate |
InChI |
InChI=1S/C5H10O4.C4H9O2.Mg/c1-2-8-3-4-9-5(6)7;1-2-6-4-3-5;/h2-4H2,1H3,(H,6,7);2-4H2,1H3;/q;-1;+2/p-1 |
Clé InChI |
QBUOURKOSAMPGL-UHFFFAOYSA-M |
SMILES canonique |
CCOCC[O-].CCOCCOC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


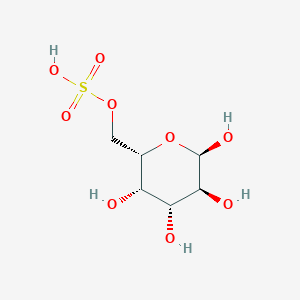

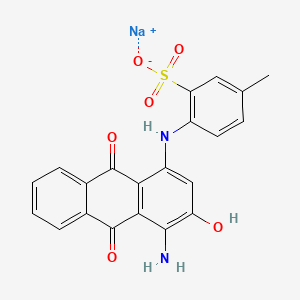


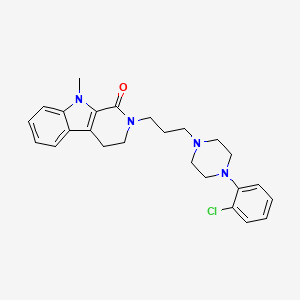
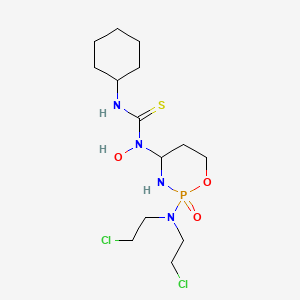

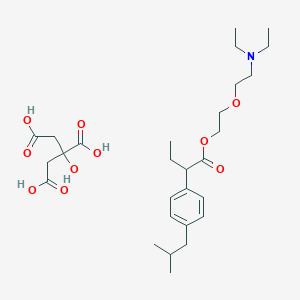
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)

